molecular formula C11H23N3O3 B3340945 H-D-Lys(Boc)-NH2 CAS No. 96138-49-7

H-D-Lys(Boc)-NH2

Cat. No.: B3340945
CAS No.: 96138-49-7
M. Wt: 245.32 g/mol
InChI Key: MYJDOZLWSJZLJY-MRVPVSSYSA-N
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Description

H-D-Lys(Boc)-NH2, also known as N6-(tert-Butoxycarbonyl)-D-lysine amide, is a derivative of the amino acid lysine. This compound is commonly used in peptide synthesis due to its protective group, tert-butoxycarbonyl (Boc), which prevents unwanted reactions at the amino group during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Lys(Boc)-NH2 typically involves the protection of the amino group of D-lysine with a Boc group. The process begins with the reaction of D-lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected lysine is then converted to its amide form by reacting with ammonia or an amine source under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput reactors to ensure efficiency and consistency. The reaction conditions are optimized to achieve high yields and purity, often involving purification steps such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

H-D-Lys(Boc)-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-D-Lys(Boc)-NH2 is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of H-D-Lys(Boc)-NH2 is primarily related to its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective coupling reactions at the carboxyl group. Upon deprotection, the free amine can participate in further reactions, facilitating the formation of peptide bonds and complex biomolecules .

Comparison with Similar Compounds

Similar Compounds

    N6-(tert-Butoxycarbonyl)-L-lysine: The L-isomer of H-D-Lys(Boc)-NH2, used similarly in peptide synthesis.

    N6-(tert-Butoxycarbonyl)-D-lysine: The unmodified form without the amide group.

    N6-(tert-Butoxycarbonyl)-L-lysine amide: The L-isomer with an amide group.

Uniqueness

This compound is unique due to its D-configuration, which can impart different biological properties compared to its L-counterparts. The presence of the Boc protective group and the amide functionality makes it a versatile intermediate in peptide synthesis, allowing for the creation of diverse peptide sequences and structures.

Properties

IUPAC Name

tert-butyl N-[(5R)-5,6-diamino-6-oxohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O3/c1-11(2,3)17-10(16)14-7-5-4-6-8(12)9(13)15/h8H,4-7,12H2,1-3H3,(H2,13,15)(H,14,16)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJDOZLWSJZLJY-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96138-49-7
Record name Carbamic acid, (5,6-diamino-6-oxohexyl)-, 1,1-dimethylethyl ester, (R)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-D-Lys(Boc)-NH2
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Reactant of Route 5
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Reactant of Route 6
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